molecular formula C38H47BrFN10O2P B12419959 Egfr-IN-22

Egfr-IN-22

Cat. No.: B12419959
M. Wt: 805.7 g/mol
InChI Key: FRZRMIPAYIRAHD-UHFFFAOYSA-N
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Description

Egfr-IN-22 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane protein involved in the regulation of cell growth and differentiation. This compound has shown significant promise in the treatment of non-small cell lung cancer (NSCLC) by selectively targeting mutant forms of EGFR, which are often implicated in the development and progression of this type of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline the production process and ensure consistency in the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-22 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized quinazoline compounds .

Scientific Research Applications

Egfr-IN-22 has a wide range of scientific research applications, including:

Mechanism of Action

Egfr-IN-22 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This inhibits the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell growth and survival. The primary molecular targets include the EGFR itself and associated signaling proteins such as AKT and ERK .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Egfr-IN-22

This compound is unique in its ability to selectively inhibit mutant forms of EGFR with high potency. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic efficacy. Additionally, this compound has shown promising results in overcoming resistance mechanisms that limit the effectiveness of other EGFR inhibitors .

Properties

Molecular Formula

C38H47BrFN10O2P

Molecular Weight

805.7 g/mol

IUPAC Name

5-bromo-4-N-(5-dimethylphosphorylquinoxalin-6-yl)-2-N-[4-[3-(1-fluoro-2-methylpropan-2-yl)-3,9-diazaspiro[5.5]undecan-9-yl]-2-methoxy-5-(1-methylpyrazol-4-yl)phenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C38H47BrFN10O2P/c1-37(2,24-40)50-17-11-38(12-18-50)9-15-49(16-10-38)31-20-32(52-4)30(19-26(31)25-21-44-48(3)23-25)46-36-43-22-27(39)35(47-36)45-29-8-7-28-33(42-14-13-41-28)34(29)53(5,6)51/h7-8,13-14,19-23H,9-12,15-18,24H2,1-6H3,(H2,43,45,46,47)

InChI Key

FRZRMIPAYIRAHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CF)N1CCC2(CCN(CC2)C3=CC(=C(C=C3C4=CN(N=C4)C)NC5=NC=C(C(=N5)NC6=C(C7=NC=CN=C7C=C6)P(=O)(C)C)Br)OC)CC1

Origin of Product

United States

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